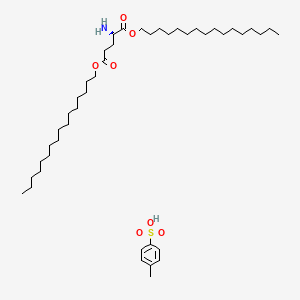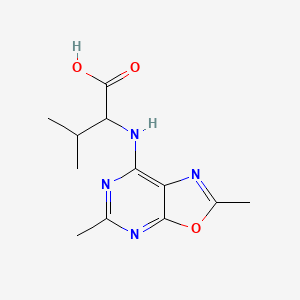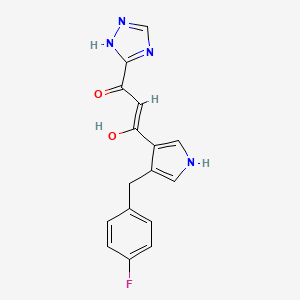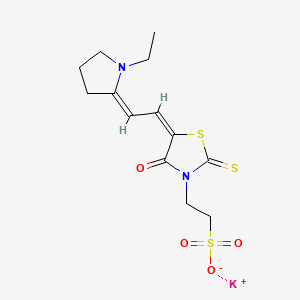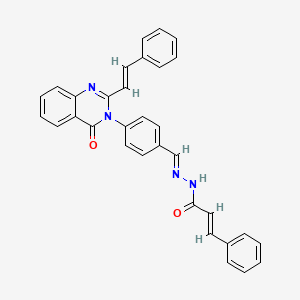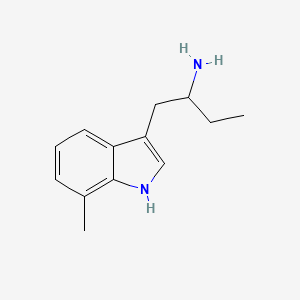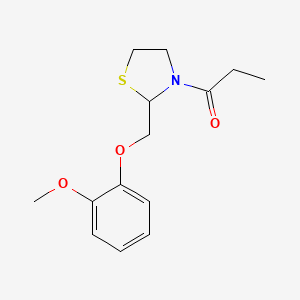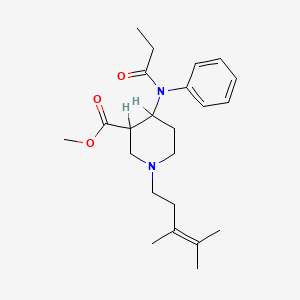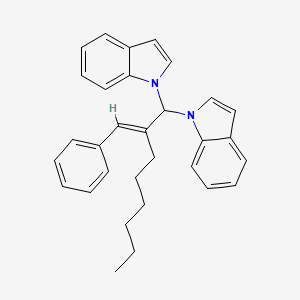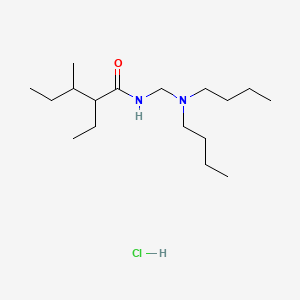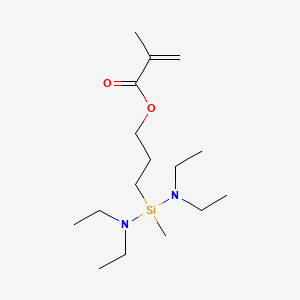
3-(Bis(diethylamino)methylsilyl)propyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El metacrilato de 3-(bis(dietilamino)metilsilil)propilo es un compuesto químico con la fórmula molecular C16H34N2O2Si y un peso molecular de 314.53886 g/mol . Es un éster de metacrilato que contiene un grupo sililo sustituido con grupos bis(dietilamino)metil. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la cromatografía y la ciencia de los materiales.
Métodos De Preparación
La síntesis del metacrilato de 3-(bis(dietilamino)metilsilil)propilo típicamente implica la reacción del metacrilato de 3-cloropropilo con bis(dietilamino)metilsilano. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo sililo. La mezcla de reacción generalmente se calienta para facilitar la reacción de sustitución, y el producto se purifica por destilación o cromatografía .
En entornos industriales, la producción de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y se emplean técnicas de purificación avanzadas, como la cromatografía líquida de alta eficacia (HPLC), para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
El metacrilato de 3-(bis(dietilamino)metilsilil)propilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo sililo puede oxidarse para formar derivados de silanol.
Reducción: El compuesto puede reducirse para formar el silano correspondiente.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos como aminas y alcoholes. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones en Investigación Científica
El metacrilato de 3-(bis(dietilamino)metilsilil)propilo tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción del metacrilato de 3-(bis(dietilamino)metilsilil)propilo implica su capacidad para sufrir polimerización y formar redes entrecruzadas. El grupo sililo mejora la estabilidad y durabilidad de los polímeros resultantes. El compuesto interactúa con diversos objetivos moleculares, incluyendo enzimas y receptores, a través de sus grupos funcionales, lo que lleva a efectos biológicos y químicos específicos .
Comparación Con Compuestos Similares
El metacrilato de 3-(bis(dietilamino)metilsilil)propilo se puede comparar con otros ésteres de metacrilato y compuestos que contienen sililo:
Ésteres de metacrilato: Compuestos como el metacrilato de metilo y el metacrilato de butilo son similares en estructura, pero carecen del grupo sililo. Se utilizan comúnmente en la producción de polímeros y resinas acrílicas.
Compuestos que contienen sililo: Compuestos como el metacrilato de trimetilsililpropilo y el metacrilato de trietoxisililpropilo contienen diferentes grupos sililo.
La singularidad del metacrilato de 3-(bis(dietilamino)metilsilil)propilo radica en su combinación del éster de metacrilato y el grupo bis(dietilamino)metilsililo, que imparte propiedades distintas al compuesto, lo que lo hace adecuado para aplicaciones especializadas .
Propiedades
Número CAS |
85665-73-2 |
|---|---|
Fórmula molecular |
C16H34N2O2Si |
Peso molecular |
314.54 g/mol |
Nombre IUPAC |
3-[bis(diethylamino)-methylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H34N2O2Si/c1-8-17(9-2)21(7,18(10-3)11-4)14-12-13-20-16(19)15(5)6/h5,8-14H2,1-4,6-7H3 |
Clave InChI |
KNVCUDPFWWCKLR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C)(CCCOC(=O)C(=C)C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


